molecular formula C9H8ClNO B11818823 3-chloro-2-phenylprop-2-enamide

3-chloro-2-phenylprop-2-enamide

Cat. No.: B11818823
M. Wt: 181.62 g/mol
InChI Key: LGLMCVXVVHYYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-2-phenylprop-2-enamide, also known as (E)-3-chloro-2-phenylacrylamide, is an organic compound with the molecular formula C9H8ClNO and a molecular weight of 181.62 g/mol . This compound is characterized by the presence of a chloro group, a phenyl group, and an amide group attached to a prop-2-enamide backbone.

Preparation Methods

The synthesis of 3-chloro-2-phenylprop-2-enamide can be achieved through various synthetic routes. One common method involves the electrophilic activation of amides. This process typically employs reagents such as lithium hexamethyldisilazide (LiHMDS) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction conditions are relatively simple and can be performed under mild conditions.

Chemical Reactions Analysis

3-chloro-2-phenylprop-2-enamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

3-chloro-2-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-chloro-2-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biomolecules. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

3-chloro-2-phenylprop-2-enamide can be compared with other similar compounds, such as:

  • (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide
  • (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamide
  • (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamide

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities .

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

3-chloro-2-phenylprop-2-enamide

InChI

InChI=1S/C9H8ClNO/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-6H,(H2,11,12)

InChI Key

LGLMCVXVVHYYHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.